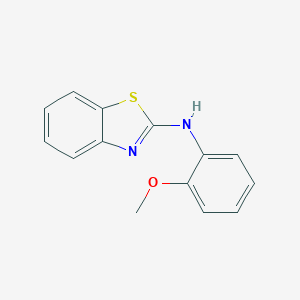

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine

Description

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine is a benzothiazole derivative characterized by a 2-methoxyphenyl group attached to the amine moiety of the benzothiazole scaffold. This compound is synthesized through condensation reactions between 2-aminobenzothiazole and substituted aromatic aldehydes, as exemplified in the preparation of analogous Schiff bases . The methoxy group at the ortho position of the phenyl ring enhances electron-donating properties, influencing reactivity and biological activity.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXDBPDAUUFQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284029 | |

| Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843-22-7 | |

| Record name | NSC34958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Intermediate Formation

The Jacobson cyclization, a well-established method for benzothiazole synthesis, involves the formation of a thioamide intermediate followed by intramolecular cyclization. In the context of Benzothiazol-2-yl-(2-methoxy-phenyl)-amine, this approach begins with 2-methoxybenzoic acid as the starting material. The carboxylic acid is first converted to N-(2-methoxyphenyl)-2-nitrobenzamide via coupling with 2-methoxyaniline under standard amidation conditions. Subsequent treatment with Lawesson’s reagent facilitates thionation, yielding the corresponding thioamide.

Cyclization under Jacobson conditions (e.g., using PCl₃ or POCl₃ as a catalyst) generates the benzothiazole core with a nitro group at the 4-position. Reduction of the nitro group via catalytic hydrogenation or tin(II) chloride produces the primary amine, 4-(6-methoxybenzo[d]thiazol-2-yl)-2-methoxyaniline , which is subsequently acetylated or functionalized to achieve the target compound.

Table 1: Key Steps in Jacobson Cyclization

Functionalization and Challenges

Three-Component One-Pot Reaction Using Elemental Sulfur

Reaction Design and Scope

A catalyst-free method developed by Chen et al. enables the synthesis of 2-substituted benzothiazoles via a one-pot reaction involving aromatic amines , aliphatic amines , and elemental sulfur . For this compound, 2-methoxyaniline serves as the aromatic amine, while benzylamine contributes the aliphatic component. The reaction proceeds through imine formation, sulfur insertion, and oxidative cyclization, with DMSO acting as both solvent and oxidant.

Table 2: Optimization of Three-Component Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes to 89% |

| Solvent | DMSO | Essential for oxidation |

| Molar Ratio (ArNH₂:S) | 1:1.2 | Prevents polysulfide formation |

Mechanistic Insights

The reaction mechanism involves three stages:

-

Imine Formation : Condensation of 2-methoxyaniline and benzylamine generates an imine intermediate.

-

Sulfur Incorporation : Elemental sulfur reacts with the imine to form a thioamide-like structure.

-

Cyclization and Oxidation : DMSO oxidizes the intermediate, facilitating cyclization to the benzothiazole core.

Notably, the electron-donating methoxy group enhances reaction efficiency by stabilizing intermediates through resonance, as evidenced by higher yields (89%) compared to electron-withdrawing substituents.

Comparative Analysis of Methods

Efficiency and Scalability

-

Jacobson Cyclization : Offers precise control over substitution patterns but requires multiple steps and hazardous reagents (e.g., PCl₃). Total yields range from 50–60% after four steps.

-

Three-Component Reaction : Streamlines synthesis into a single pot with yields up to 89%. However, scalability is limited by the exothermic nature of sulfur reactions.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L'inhibiteur E18 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé d'outil pour étudier l'inhibition des transporteurs d'acides aminés et pour développer de nouvelles méthodologies de synthèse.

Biologie : L'inhibiteur E18 est utilisé en recherche pour comprendre le rôle des transporteurs d'acides aminés dans les processus cellulaires et pour étudier leur potentiel en tant que cibles thérapeutiques.

Médecine : Le composé est étudié pour son potentiel dans le traitement de conditions liées à un dysfonctionnement du transporteur d'acides aminés, telles que la maladie de Hartnup.

Industrie : L'inhibiteur E18 est utilisé dans le développement de nouveaux matériaux et comme composé de référence dans les processus de contrôle de la qualité.

Mécanisme d'action

Le mécanisme d'action de l'inhibiteur E18 implique sa liaison au transporteur d'acides aminés neutres B0AT1 (SLC6A19), inhibant ainsi le transport des acides aminés à travers les membranes cellulaires. Cette inhibition affecte divers processus cellulaires qui dépendent de l'absorption des acides aminés, conduisant à des effets thérapeutiques potentiels dans les conditions où le transport des acides aminés est dysrégulé.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Bioactive Molecules

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine serves as a crucial building block in the synthesis of various biologically active compounds. It is particularly noted for its role in developing pharmaceutical agents such as riluzole, used for treating amyotrophic lateral sclerosis, and zopolrestat for diabetes management. The synthesis typically employs eco-friendly methods using imidazolium chloride as a promoter, resulting in moderate to excellent yields without the need for metal catalysts.

Antitumor Properties

Research indicates that derivatives of this compound exhibit promising antitumor activities. For instance, certain derivatives have shown nanomolar inhibitory activity against various human cancer cell lines by binding to aryl hydrocarbon receptors. These findings suggest potential applications in cancer therapeutics.

Inhibition of MERS-CoV

A series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives, which include this compound, have been evaluated for their inhibitory activity against the Middle East respiratory syndrome coronavirus (MERS-CoV). One derivative demonstrated a 50% inhibition concentration (IC50) value of 0.09 μM, highlighting its potential as a candidate for antiviral drug development .

Material Science Applications

Fluorescent Dyes

The compound is also utilized in the development of fluorescent probes. The presence of the methoxy group enhances its fluorescence properties, making it suitable for applications in bioimaging and sensor technologies. Studies have shown that modifications to the benzothiazole structure can significantly affect the fluorescence quantum yield, which is crucial for various optical applications .

UV Stabilizers

this compound derivatives are incorporated into polymers as UV stabilizers. These stabilizers improve the longevity and resistance of materials to UV-induced degradation, making them ideal for outdoor applications such as coatings and packaging materials.

Agricultural Applications

Agrochemical Development

In agrochemical research, benzothiazole derivatives are investigated for their insecticidal, fungicidal, and herbicidal properties. The compound has shown efficacy against various fungal strains such as Colletotrichum orbiculare and Botrytis cinerea, indicating its potential use in developing new pesticides and herbicides.

Proteomics Research

Protein Interaction Studies

this compound is utilized in proteomics to study protein interactions and functions. Its derivatives are synthesized and incorporated into assays to detect or quantify proteins, contributing to advancements in understanding cellular mechanisms .

Data Summary Table

Mécanisme D'action

The mechanism of action of inhibitor E18 involves its binding to the neutral amino acid transporter B0AT1 (SLC6A19), thereby inhibiting the transport of amino acids across cell membranes . This inhibition affects various cellular processes that depend on amino acid uptake, leading to potential therapeutic effects in conditions where amino acid transport is dysregulated.

Comparaison Avec Des Composés Similaires

Pharmacological and Functional Properties

Anticonvulsant Activity

- Benzothiazol-2-yl-(1H-indol-2-ylmethylene)-amine (VI) : Exhibited superior activity in maximal electroshock (MES) and isoniazid (INH)-induced convulsion models compared to thiazolo[5,4-b]pyridin-2-ylamine derivatives .

Antimicrobial Activity

- Benzothiazol-2-yl-(4-methoxy-benzylidene)-amine (1c) : Demonstrated significant antimicrobial activity, with IR and NMR data confirming the methoxy group’s role in stabilizing molecular interactions .

- Chloro and Nitro Derivatives : While chloro substituents (e.g., 4-chloro) enhance lipophilicity, nitro groups may reduce bioavailability due to increased polarity .

Corrosion Inhibition

- Schiff bases like (2-methoxy-phenyl)-(4-nitro-benzylidene)-amine act as mixed-type inhibitors for aluminum in HCl, with inhibition efficiency inversely related to temperature . The methoxy group’s electron donation likely improves adsorption on metal surfaces compared to nitro substituents.

Physicochemical and Spectral Properties

Electronic and Steric Effects

- Methoxy Group (OCH₃) : Electron-donating nature increases electron density on the benzothiazole ring, enhancing interactions with biological targets (e.g., enzymes) .

- Steric Considerations : Ortho-substituted methoxy groups may introduce steric hindrance, affecting conformational flexibility compared to para-substituted analogs .

Activité Biologique

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a benzothiazole moiety linked to a methoxy-substituted phenyl group via an amine functional group. The presence of sulfur and nitrogen in the benzothiazole ring contributes to its chemical reactivity and biological activity. The methoxy group enhances lipophilicity, which may influence its pharmacokinetic properties.

Biological Activities

Research indicates that benzothiazole derivatives, including this compound, exhibit a wide range of biological activities:

-

Anticancer Activity :

- Several studies have demonstrated the compound's potential as an antitumor agent. For instance, derivatives have shown nanomolar inhibitory activity against various human cancer cell lines, including pancreatic and cervical cancer cells .

- A study reported that specific derivatives reduced cell viability in paraganglioma and pancreatic cancer cells at low micromolar concentrations .

-

Anti-inflammatory Effects :

- Molecular docking studies suggest that benzothiazole derivatives can effectively bind to cyclooxygenase enzymes, indicating potential anti-inflammatory properties.

- Compounds have been synthesized that exhibit significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, surpassing the efficacy of standard treatments like dexamethasone .

-

Antimicrobial Activity :

- Benzothiazole derivatives have shown moderate inhibition against various fungal strains such as Colletotrichum orbiculare and Botrytis cinerea.

- Additionally, some derivatives demonstrated antibacterial activity against pathogens like E. faecalis and P. aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics .

- Antimalarial Properties :

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of substituted amines with benzothiazole derivatives under controlled conditions. Common synthetic routes include:

- Condensation Reactions : Utilizing acid chlorides with amines in anhydrous solvents.

- Cyclization Techniques : Employing thiourea derivatives to form the benzothiazole ring structure.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of related benzothiazole compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzothiazol-2-yl-(4-chlorophenyl)-amine | Chlorine substitution on phenyl ring | Enhanced antimicrobial activity |

| Benzothiazol-2-yl-(3-nitrophenyl)-amine | Nitro group on phenyl ring | Increased anti-cancer properties |

| Benzothiazol-2-yl-(4-methylphenyl)-amine | Methyl substitution on phenyl ring | Improved lipophilicity |

| Benzothiazol-2-yl-(2-methoxyphenyl)-amine | Methoxy substitution on phenyl ring | Enhanced solubility and bioactivity |

Case Studies

- Anticancer Study : In a study conducted by Uremic et al., various substituted benzothiazoles were synthesized and tested against human cervical cancer cell lines. The results indicated that certain compounds exhibited significant anticancer activity, with IC50 values in the low micromolar range .

- Anti-inflammatory Study : Sadhasivam et al. synthesized N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide, which showed excellent anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzothiazol-2-yl-(2-methoxy-phenyl)-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with thiocyanate salts in acidic media. For example, reacting 2-methoxyaniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine-mediated cyclization at controlled temperatures (<10°C) to form the benzothiazole core . Optimization includes adjusting reaction time, solvent (e.g., ethanol for recrystallization), and stoichiometric ratios of reagents. Post-synthesis purification via vacuum filtration and recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

- Methodology :

- FTIR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the amine, C-S vibrations at ~650 cm⁻¹) .

- ¹H-NMR : Reveals proton environments (e.g., methoxy group protons at ~3.8 ppm, aromatic protons in the benzothiazole and methoxyphenyl rings between 6.8–8.2 ppm) .

- UV-Vis : Detects π→π* transitions in the aromatic system (absorption peaks ~250–300 nm) .

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., [M⁺] peak at m/z 311 for related derivatives) .

Q. How can researchers assess the antimicrobial activity of this compound against bacterial and fungal strains?

- Methodology : Use agar diffusion or broth microdilution assays. Prepare serial dilutions of the compound in DMSO or aqueous solutions. Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Measure inhibition zones (agar) or minimum inhibitory concentrations (MIC, broth) and compare with standard antibiotics (e.g., ampicillin, fluconazole) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict thermochemical properties or electronic behavior of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate:

- Atomization energies (accuracy ~2.4 kcal/mol with exact-exchange corrections) .

- HOMO-LUMO gaps to predict reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites. Validate computational results against experimental spectroscopic data .

Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved for this compound?

- Methodology :

- Single-crystal X-ray diffraction : Determine precise bond lengths/angles using software like SHELXL or WinGX . For example, resolve discrepancies in amine proton positions by comparing NMR chemical shifts with crystallographic hydrogen-bonding networks .

- Dynamic NMR : Investigate conformational flexibility in solution (e.g., hindered rotation of the methoxyphenyl group) .

- Mercury CSD : Analyze packing interactions (e.g., π-π stacking, hydrogen bonds) that may influence solid-state vs. solution-phase structures .

Q. What strategies improve the synthetic yield of this compound derivatives with modified substituents?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 1–2 h) for cyclization steps .

- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution on the benzothiazole ring.

- Protecting groups : Temporarily block reactive sites (e.g., amine) during functionalization to prevent side reactions .

Q. How do structural modifications (e.g., fluorination or methylation) on the benzothiazole core impact biological activity compared to benzoxazole analogs?

- Methodology :

- SAR studies : Synthesize derivatives with substituents at positions 4, 5, or 6 of the benzothiazole ring. Compare MIC values against benzoxazole analogs (e.g., 4-fluoro-N-methyl-1,3-benzoxazol-2-amine) .

- Docking simulations : Use AutoDock Vina to model interactions with microbial enzymes (e.g., cytochrome P450) and correlate with experimental IC₅₀ values .

Q. What advanced crystallographic tools are recommended for analyzing non-covalent interactions in this compound complexes?

- Methodology :

- SHELXTL : Refine structures with high-resolution data, particularly for hydrogen-bonding networks .

- ORTEP for Windows : Visualize anisotropic displacement parameters to assess thermal motion in the crystal lattice .

- Mercury CSD Materials Module : Quantify π-π stacking distances and halogen bonding in co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.